Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
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Description
Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H15ClN4O3S3 and its molecular weight is 515g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate” is a complex molecule that contains a 1,2,4-triazole moiety . Compounds with the 1,2,4-triazole moiety are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The mode of action of this compound is likely to involve interactions with its target enzymes. The 1,2,4-triazole moiety is known to form hydrogen bonds and dipole interactions with biological receptors , which can lead to changes in the activity of the target enzymes.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific enzymes it targets. For example, if the compound inhibits carbonic anhydrase, it could affect the regulation of pH and fluid balance in the body . If it inhibits cholinesterase, it could impact nerve signal transmission . .
Pharmacokinetics
Compounds with the 1,2,4-triazole moiety are generally well-absorbed and distributed in the body . The metabolism and excretion of these compounds can vary depending on their specific structures .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it inhibits an enzyme involved in a disease process, it could potentially alleviate symptoms of the disease . .
Properties
IUPAC Name |
methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O3S3/c1-30-20(29)17-16(12-7-3-2-4-8-12)18(23)33-19(17)24-15(28)11-31-21-25-26-22-27(21)13-9-5-6-10-14(13)32-22/h2-10H,11H2,1H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMNDCIACIYEPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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